4-(Difluoromethyl)-1,2-dimethylbenzene
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Overview
Description
4-(Difluoromethyl)-1,2-dimethylbenzene is an organic compound that belongs to the class of difluoromethylated aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring that also contains two methyl groups at the 1 and 2 positions.
Preparation Methods
The synthesis of 4-(Difluoromethyl)-1,2-dimethylbenzene can be achieved through several methods. One common approach involves the difluoromethylation of aromatic compounds. This process can be carried out using various difluoromethylation reagents, such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base like KOH (potassium hydroxide) and a solvent like acetonitrile . Another method involves the use of difluorocarbene reagents, which can be generated in situ and react with the aromatic substrate to introduce the difluoromethyl group . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and by-products .
Chemical Reactions Analysis
4-(Difluoromethyl)-1,2-dimethylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring, such as halogens, nitro groups, or alkyl groups. Common reagents used in these reactions include halogens (for halogenation), nitric acid (for nitration), and alkyl halides (for alkylation).
Scientific Research Applications
4-(Difluoromethyl)-1,2-dimethylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1,2-dimethylbenzene involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can act as a lipophilic hydrogen bond donor, which enhances the compound’s ability to interact with biological molecules, such as proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-(Difluoromethyl)-1,2-dimethylbenzene can be compared with other similar compounds, such as:
4-(Trifluoromethyl)-1,2-dimethylbenzene: This compound has a trifluoromethyl group (-CF3) instead of a difluoromethyl group, which can lead to different chemical and physical properties.
4-(Difluoromethyl)phenol: This compound contains a hydroxyl group (-OH) in addition to the difluoromethyl group, which can significantly alter its reactivity and applications.
4-(Difluoromethyl)benzoic acid: This compound has a carboxyl group (-COOH) instead of methyl groups, making it more acidic and suitable for different types of chemical reactions.
Properties
Molecular Formula |
C9H10F2 |
---|---|
Molecular Weight |
156.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5,9H,1-2H3 |
InChI Key |
RUYZZVJOFSGRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)C |
Origin of Product |
United States |
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